

Navigating the Statistical Landscape of Evenamide Clinical Trials: A Technical Support Guide

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Compound of Interest		
Compound Name:	Evenamide	
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This technical support center provides essential guidance on the statistical analysis methods pertinent to clinical trial data for **evenamide**. Authored for professionals in drug development, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of analyzing **evenamide**'s efficacy and safety data.

Frequently Asked Questions (FAQs)

Q1: What is the standard primary efficacy endpoint in **evenamide** clinical trials for schizophrenia, and how is it typically analyzed?

A1: The standard primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at a prespecified time point, often 4 or 6 weeks. [1][2] The primary analysis is typically an Analysis of Covariance (ANCOVA), with the baseline PANSS total score as a covariate and treatment group as the main factor.[3][4]

Q2: We are observing a significant number of dropouts in our longitudinal study. What are the recommended methods for handling this missing data?

A2: High dropout rates are a known challenge in schizophrenia trials.[5][6] While older methods like Last Observation Carried Forward (LOCF) have been used, they are now discouraged due to potential bias.[7][8] The preferred modern approaches are:



- Mixed Models for Repeated Measures (MMRM): This method is a popular choice for analyzing longitudinal data as it can handle data that is missing at random (MAR) and models the correlation of measurements over time.[8][9][10][11]
- Multiple Imputation (MI): This technique involves creating multiple complete datasets by
 imputing the missing values, analyzing each dataset, and then pooling the results.[3][4][8]
 Sensitivity analyses using different imputation methods are also recommended to assess the
 robustness of the results.[3][4]

Q3: How should we analyze responder rates in our **evenamide** trial?

A3: Responder analysis is a key secondary endpoint. A common definition of a responder is a patient who achieves a certain percentage reduction from baseline in their PANSS total score, for example, a reduction of $\geq 20\%$ or $\geq 30\%$.[9][12][13] These binary outcomes can be analyzed using logistic regression or Chi-square/Fisher's exact tests to compare the proportion of responders between the **evenamide** and placebo groups.

Q4: Can a paired t-test be used to analyze the change in PANSS scores?

A4: A paired t-test is appropriate for assessing the statistical significance of the change from baseline within a single treatment group (e.g., to show that the **evenamide** group experienced a significant change from their own baseline).[14][15] However, for the primary efficacy analysis comparing **evenamide** to placebo, an ANCOVA or MMRM is the more appropriate and robust method as it compares the difference in the change from baseline between the two groups.

Q5: Our data for seizure frequency is not normally distributed. What statistical models should we consider?

A5: Seizure frequency data is often skewed. Non-parametric tests or generalized linear models that can handle count data, such as Poisson or Negative Binomial regression, are suitable alternatives to standard parametric tests.

Experimental Protocols

Primary Efficacy Analysis: ANCOVA for PANSS Total Score Change



- Objective: To compare the efficacy of evenamide to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in PANSS total score.
- Data Collection: PANSS total scores are collected at baseline and at specified follow-up visits (e.g., weekly for 4-6 weeks).
- Statistical Model: An ANCOVA model is fitted with the change from baseline in PANSS total score as the dependent variable. The model includes the treatment group (**evenamide** vs. placebo) as a fixed effect and the baseline PANSS total score as a continuous covariate.
- Interpretation: The primary outcome is the least-squares mean difference in the change from baseline between the **evenamide** and placebo groups. A statistically significant p-value (typically <0.05) indicates that **evenamide** has a greater effect on reducing PANSS scores compared to placebo.[2][16]

Handling Missing Data: Mixed Model for Repeated Measures (MMRM)

- Objective: To analyze the longitudinal PANSS data while accounting for missing data due to patient dropouts.
- Data Structure: The data should be in a "long" format, with one row per patient per visit.
- Statistical Model: The MMRM model includes the PANSS total score as the dependent variable. The model specifies fixed effects for treatment, visit, and the treatment-by-visit interaction, as well as the baseline PANSS score as a covariate. An appropriate covariance structure (e.g., unstructured) is chosen to model the within-patient correlation of repeated measurements.[11]
- Interpretation: The treatment effect is estimated at each post-baseline visit. This method provides valid inferences under the Missing at Random (MAR) assumption.[8]

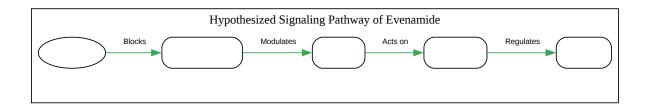
Quantitative Data Summary



Parameter	Evenamide (30 mg bid)	Placebo	LS Mean Difference	p-value	Effect Size (Cohen's d)
PANSS Total Score Reduction (Day 29)	-10.2 points	-7.6 points	2.5	0.006	0.33
CGI-S Score Reduction (Day 29)	Not explicitly stated	Not explicitly stated	0.16	0.037	Not explicitly stated

This table summarizes results from a Phase II/III study of **evenamide** as an add-on therapy in patients with chronic schizophrenia.[2][16]

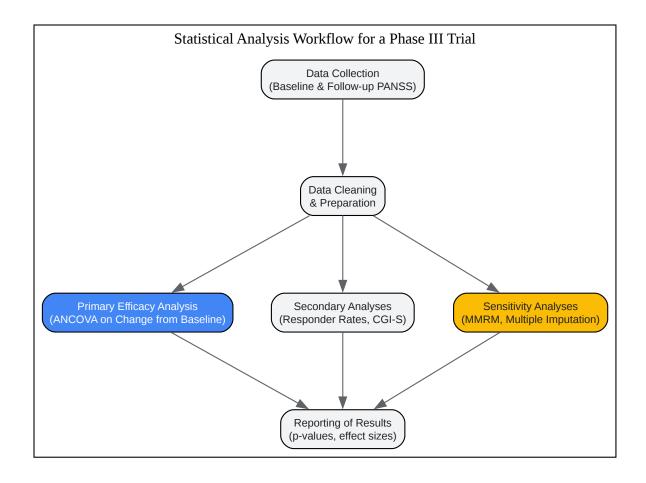
Visualizations



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Caption: Hypothesized mechanism of action for evenamide.

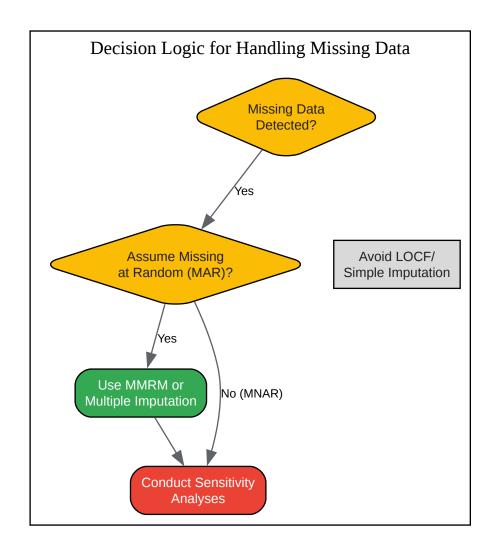




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Caption: Typical workflow for statistical analysis in an evenamide clinical trial.





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Caption: Logical approach to addressing missing data in clinical trials.

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